3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
Description
3-(1,3-Benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 1,3-benzodioxole methyl group at position 3 and a 3,4-dimethylphenyl-linked 1,2,4-oxadiazole moiety at position 5. This structural architecture combines a rigid bicyclic quinazoline-dione system with aromatic and heterocyclic substituents, which are hypothesized to enhance biological activity, particularly antimicrobial properties, through improved target binding and metabolic stability .
Properties
CAS No. |
1207032-35-6 |
|---|---|
Molecular Formula |
C26H20N4O5 |
Molecular Weight |
468.469 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c1-14-3-5-17(9-15(14)2)23-28-24(35-29-23)18-6-7-19-20(11-18)27-26(32)30(25(19)31)12-16-4-8-21-22(10-16)34-13-33-21/h3-11H,12-13H2,1-2H3,(H,27,32) |
InChI Key |
BMVVRLUKAKXBEE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione belongs to a class of heterocyclic compounds that exhibit significant biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 422.45 g/mol. It contains a quinazoline core substituted with a benzodioxole and an oxadiazole moiety, which are known for enhancing biological activity.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:
- Study Findings : A study demonstrated that derivatives similar to this compound showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 1 | S. aureus | 50 |
| 2 | E. coli | 100 |
| 3 | C. albicans | 200 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- VEGFR Inhibition : In vitro studies have shown that it acts as a selective inhibitor of the vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis. The compound demonstrated an IC50 value of 0.04 µM against VEGFR-2, indicating strong inhibitory potential .
| Compound | VEGFR-2 IC50 (µM) | Effect on Cell Viability (EC50 µM) |
|---|---|---|
| Tested | 0.04 | >10 |
The biological activity of this compound is attributed to its ability to interfere with cellular processes:
- Antioxidant Properties : The presence of the benzodioxole moiety contributes to antioxidant activity, which may enhance its therapeutic efficacy against oxidative stress-related diseases.
- Inhibition of Kinases : The quinazoline scaffold is known for its role in inhibiting various kinases involved in cancer progression.
Case Studies
- Antimicrobial Efficacy : A comparative study involving various quinazoline derivatives reported that compounds with electron-donating groups exhibited enhanced antimicrobial properties compared to those with electron-withdrawing groups .
- Anticancer Studies : In vivo assays demonstrated that this compound significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the field of oncology. Studies have demonstrated its potential as an anticancer agent. For instance, a synthesis and pharmacological evaluation study highlighted its effectiveness against several cancer cell lines, including hepatocellular carcinoma (HePG-2) and breast cancer cells (MCF-7) . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of the Compound
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HePG-2 | 15.2 | Induction of apoptosis |
| MCF-7 | 12.5 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 18.0 | Cell cycle arrest |
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
Neuroprotective Effects
Emerging studies suggest that this quinazoline derivative may possess neuroprotective properties. It has been evaluated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to mitigate oxidative stress and reduce neuroinflammation in neuronal cells .
Table 3: Neuroprotective Activity
| Model | Effect Observed | Mechanism |
|---|---|---|
| SH-SY5Y Cells | Reduction in oxidative stress markers | Antioxidant activity |
| Animal Model (Rodent) | Improvement in cognitive function | Anti-inflammatory effects |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, including the cyclization of appropriate precursors under acidic or basic conditions. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties. Variations in substituents on the benzodioxole and oxadiazole rings have been shown to significantly influence biological activity .
Table 4: Structure-Activity Relationship Insights
| Substituent | Modification | Effect on Activity |
|---|---|---|
| 3,4-Dimethylphenyl | Increased potency against cancer cells | Enhanced binding affinity |
| Benzodioxole moiety | Essential for anticancer activity | Critical for mechanism |
Comparison with Similar Compounds
Core Structure :
- Target Compound : Quinazoline-2,4-dione.
- Analog: Thieno[2,3-d]pyrimidine-2,4-dione.
Substituents :
- Position 3 :
- Target: 1,3-Benzodioxol-5-ylmethyl group (electron-rich aromatic system with a methylene linker).
- Analog: Benzyl or aryloxadiazolylmethyl groups (variable aryl substituents).
- Position 7 (Target) / Position 6 (Analog) :
Antimicrobial Screening :
- Analog: Exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 2–16 µg/mL. Activity is attributed to the synergistic effects of the oxadiazole and thienopyrimidine-dione core .
- The 1,3-benzodioxole group may improve pharmacokinetic profiles by reducing metabolic degradation compared to simpler aryl substituents in the analog .
Structure-Activity Relationship (SAR) Insights
- Oxadiazole Role : Both compounds utilize 1,2,4-oxadiazole as a bioisostere for ester or amide groups, enhancing resistance to enzymatic hydrolysis and improving binding to microbial targets (e.g., enzyme active sites or membrane components) .
- Aromatic Substitutions : The 3,4-dimethylphenyl group in the target compound likely increases hydrophobicity, favoring interactions with lipophilic regions of microbial targets. In contrast, the analog’s phenyl group may limit this effect.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Oxadiazole Efficacy : The presence of 1,2,4-oxadiazole in both compounds correlates with antimicrobial activity, likely through interference with microbial cell wall synthesis or enzyme inhibition .
Substituent Optimization : The 1,3-benzodioxole group in the target compound could mitigate rapid hepatic clearance observed in simpler aryl-substituted analogs, extending half-life .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for constructing the quinazoline-2,4-dione core in multi-heterocyclic systems like this compound?
- Methodological Answer : The quinazoline-2,4-dione core is typically synthesized via cyclocondensation reactions. For example, 1,1’-carbonyldiimidazole can be used to form the dione ring system, as demonstrated in analogous thieno[2,3-d]pyrimidine derivatives . Acid-mediated cyclization (e.g., using phosphorous oxychloride) is also critical for introducing substituents at specific positions . Structural confirmation relies on NMR and mass spectrometry to validate regioselectivity and purity .
Q. How are spectroscopic techniques applied to confirm the structure of complex heterocycles containing 1,2,4-oxadiazole and benzodioxole moieties?
- Methodological Answer : 1H NMR is essential for identifying proton environments, such as the methylene bridge in the benzodioxolylmethyl group and aromatic protons in the oxadiazole ring. IR spectroscopy confirms carbonyl (C=O) and oxadiazole (C=N) stretches. Mass spectrometry (HRMS or ESI-MS) provides molecular ion peaks and fragmentation patterns to verify the molecular formula . X-ray crystallography, as used in analogous oxadiazole derivatives, resolves stereochemical ambiguities .
Q. What is the rationale for incorporating 1,2,4-oxadiazole and benzodioxole groups into quinazoline-dione derivatives?
- Methodological Answer : The 1,2,4-oxadiazole moiety enhances metabolic stability and hydrogen-bonding interactions with biological targets, while the benzodioxole group improves lipophilicity and bioavailability. These design principles are supported by studies on structurally similar antimicrobial and antifungal agents .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the 1,3,4-oxadiazole moiety at the 7-position of the quinazoline-dione system?
- Methodological Answer : Yield optimization involves screening coupling reagents (e.g., DIC in DCM/DMF mixtures) and reaction temperatures. For example, UV-induced cyclization or ultrasound-assisted synthesis reduces side reactions and improves efficiency . Solvent polarity adjustments (e.g., using DMF for polar intermediates) and molecular sieves to absorb byproducts (e.g., H2O) are also effective .
Q. What strategies address conflicting bioactivity data in studies of 1,2,4-oxadiazole-containing compounds?
- Methodological Answer : Discrepancies in antimicrobial or antifungal activity may arise from variations in microbial strains, assay protocols (e.g., broth microdilution vs. agar diffusion), or compound purity. Standardized MIC (Minimum Inhibitory Concentration) testing with controls (e.g., ciprofloxacin for bacteria) and HPLC-purified compounds are recommended . Cross-validation using molecular docking studies can reconcile differences by identifying binding mode variations .
Q. How do computational methods like molecular docking predict the mechanism of action for this compound?
- Methodological Answer : Docking software (e.g., AutoDock Vina) models interactions between the oxadiazole ring and enzyme active sites (e.g., fungal CYP51 or bacterial topoisomerases). Key parameters include binding energy (ΔG), hydrogen-bonding networks, and hydrophobic contacts. Validation via comparative analysis with crystallographic data (e.g., PDB entries) ensures reliability .
Q. What experimental approaches resolve low regioselectivity during the cyclization of thiourea intermediates?
- Methodological Answer : Regioselectivity challenges in cyclization (e.g., forming 1,3,5-oxadiazinane vs. triazinane derivatives) are addressed by modifying acid catalysts (e.g., HCl vs. H2SO4) and reaction duration. Monitoring via TLC or in-situ IR spectroscopy helps identify optimal stopping points . Computational tools (DFT calculations) predict thermodynamic favorability of pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
